molecular formula C12H11ClN2OS B4971349 2-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B4971349
M. Wt: 266.75 g/mol
InChI Key: BJQVQUQQJMYVST-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound characterized by its unique molecular structure, which includes a chlorophenyl group, a methyl group, and a thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiazole derivative. Subsequent acylation with chloroacetyl chloride yields the final product.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of chlorobenzene derivatives.

  • Reduction: Production of reduced thiazole derivatives.

  • Substitution: Generation of various substituted thiazole compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.

Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.

Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, leading to its biological activity.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

  • 2-(2-Chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

  • 2-(2-Chlorophenyl)-N-(3-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness: 2-(2-Chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the thiazole ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8-7-14-12(17-8)15-11(16)6-9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQVQUQQJMYVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322927
Record name 2-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865275-09-8
Record name 2-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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